molecular formula C28H26N2O4S B11340567 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B11340567
M. Wt: 486.6 g/mol
InChI Key: XYNAZKBYMYBFJR-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a sulfonamide group, a benzyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzylamine with benzyl chloride to form N-benzyl-4-methoxybenzylamine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX), which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide
  • N-{4-[Benzyl(methyl)sulfamoyl]phenyl}acetamide
  • N-{4-[Benzyl(phenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, while the sulfonamide group contributes to its pharmacological activity. This combination makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C28H26N2O4S/c1-34-26-16-12-22(13-17-26)20-28(31)29-24-14-18-27(19-15-24)35(32,33)30(25-10-6-3-7-11-25)21-23-8-4-2-5-9-23/h2-19H,20-21H2,1H3,(H,29,31)

InChI Key

XYNAZKBYMYBFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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